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Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzonitrile

Cat. No.: B146362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 5-Chloro-2-
nitrobenzonitrile, a key intermediate in the preparation of various biologically active

compounds. The described methodology is based on a multi-step synthesis commencing from

3-chloroaniline, proceeding through a Sandmeyer reaction as the pivotal final step. This

document provides comprehensive experimental protocols, quantitative data summaries, and

visual representations of the chemical workflows and reaction mechanisms to aid in laboratory-

scale synthesis.

Overview of the Synthetic Pathway
The synthesis of 5-Chloro-2-nitrobenzonitrile is accomplished via a four-step sequence

starting from 3-chloroaniline. The initial three steps focus on the preparation of the crucial

intermediate, 5-chloro-2-nitroaniline. This intermediate is then converted to the final product

through a Sandmeyer reaction.

The overall synthetic workflow is as follows:

Protection of the Amino Group: The amino group of 3-chloroaniline is first protected by

formylation to direct the subsequent nitration to the desired position and prevent unwanted

side reactions.
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Nitration: The aromatic ring is then nitrated to introduce a nitro group at the position ortho to

the formamido group.

Deprotection: The formyl protecting group is removed via hydrolysis to yield 5-chloro-2-

nitroaniline.

Sandmeyer Reaction: The amino group of 5-chloro-2-nitroaniline is converted to a diazonium

salt, which is subsequently displaced by a cyanide group to furnish the target molecule, 5-
Chloro-2-nitrobenzonitrile.

Preparation of 5-Chloro-2-nitroaniline Sandmeyer Reaction

3-Chloroaniline N-(3-chlorophenyl)formamide
Formylation

N-(5-chloro-2-nitrophenyl)formamide
Nitration
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Hydrolysis

5-Chloro-2-nitrobenzenediazonium saltDiazotization 5-Chloro-2-nitrobenzonitrile
Cyanation
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Figure 1: Overall synthetic workflow for 5-Chloro-2-nitrobenzonitrile.

Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-Chloro-2-nitroaniline
The preparation of the key intermediate, 5-chloro-2-nitroaniline, is achieved in three stages

from 3-chloroaniline.[1][2]

2.1.1. Formylation of 3-Chloroaniline

Reaction: 3-chloroaniline is reacted with formic acid to yield N-(3-chlorophenyl)formamide.

Procedure: In a round-bottom flask equipped with a reflux condenser, 3-chloroaniline is

mixed with an excess of formic acid. The mixture is heated to reflux for 1-2 hours. After

cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected
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by filtration, washed with water until neutral, and dried to afford N-(3-

chlorophenyl)formamide.

2.1.2. Nitration of N-(3-chlorophenyl)formamide

Reaction: The intermediate formamide is nitrated using a mixture of nitric acid and acetic

anhydride.[1]

Procedure: N-(3-chlorophenyl)formamide is dissolved in acetic anhydride and cooled to -5 to

10°C in an ice-salt bath. A pre-cooled mixture of nitric acid and acetic anhydride is added

dropwise while maintaining the temperature. The reaction is stirred for 2-2.5 hours at this

temperature. The reaction mixture is then carefully poured onto crushed ice, and the

precipitated product, N-(5-chloro-2-nitrophenyl)formamide, is collected by filtration, washed

with cold water, and dried.

2.1.3. Hydrolysis of N-(5-chloro-2-nitrophenyl)formamide

Reaction: The formyl group is removed by hydrolysis with sodium hydroxide to give 5-chloro-

2-nitroaniline.[1]

Procedure: N-(5-chloro-2-nitrophenyl)formamide is suspended in an aqueous solution of

sodium hydroxide (20-25%). The mixture is heated to reflux for 1-1.5 hours. After cooling to

room temperature, the solid product is collected by filtration, washed thoroughly with water to

remove any remaining sodium hydroxide, and dried. Recrystallization from ethanol can be

performed for further purification.
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Step
Starting

Material
Reagents Conditions Product Yield

Formylation
3-

Chloroaniline
Formic acid Reflux, 1-2 h

N-(3-

chlorophenyl)

formamide

>90%

Nitration

N-(3-

chlorophenyl)

formamide

Nitric acid,

Acetic

anhydride

-5 to 10°C, 2-

2.5 h

N-(5-chloro-

2-

nitrophenyl)fo

rmamide

~70-80%

Hydrolysis

N-(5-chloro-

2-

nitrophenyl)fo

rmamide

20-25% aq.

NaOH

Reflux, 1-1.5

h

5-Chloro-2-

nitroaniline
>95%

Table 1: Summary of reaction parameters for the synthesis of 5-chloro-2-nitroaniline.

Step 2: Synthesis of 5-Chloro-2-nitrobenzonitrile via
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of aromatic amines to a

variety of functional groups, including nitriles.[3][4]

2.2.1. Diazotization of 5-Chloro-2-nitroaniline

Reaction: 5-chloro-2-nitroaniline is converted to its corresponding diazonium salt using

sodium nitrite in an acidic medium.[5][6]

Procedure: 5-chloro-2-nitroaniline is suspended in a mixture of concentrated hydrochloric

acid and water. The suspension is cooled to 0-5°C in an ice bath with vigorous stirring. A

solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains

below 5°C. The completion of the diazotization can be checked with starch-iodide paper (a

blue-black color indicates excess nitrous acid). The resulting solution of 5-chloro-2-

nitrobenzenediazonium chloride is kept cold and used immediately in the next step.

2.2.2. Cyanation of the Diazonium Salt
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Reaction: The diazonium salt is reacted with a copper(I) cyanide solution to yield 5-Chloro-
2-nitrobenzonitrile.[4][7]

Procedure: In a separate flask, a solution of copper(I) cyanide in aqueous sodium or

potassium cyanide is prepared and cooled to 0-5°C. The cold diazonium salt solution is

added slowly to the cyanide solution with vigorous stirring. A reaction is often indicated by

the evolution of nitrogen gas. After the addition is complete, the reaction mixture is allowed to

warm to room temperature and then heated gently (e.g., 50-60°C) for about an hour to

ensure complete reaction. After cooling, the solid product is collected by filtration. The crude

product can be purified by recrystallization from a suitable solvent such as ethanol or by

column chromatography.

Step
Starting

Material
Reagents Conditions Product Yield

Diazotization
5-Chloro-2-

nitroaniline
NaNO₂, HCl 0-5°C

5-Chloro-2-

nitrobenzene

diazonium

chloride

In situ

Cyanation

5-Chloro-2-

nitrobenzene

diazonium

chloride

CuCN, KCN

(or NaCN)

0-5°C then

50-60°C

5-Chloro-2-

nitrobenzonitr

ile

60-80%

Table 2: Summary of reaction parameters for the Sandmeyer reaction.

Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution

mechanism.[4][5] The key steps involve the reduction of the diazonium ion by copper(I) to form

an aryl radical, followed by the transfer of the cyanide ligand from a copper(II) species to the

aryl radical.
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Figure 2: Simplified mechanism of the Sandmeyer cyanation.

Data Presentation
Physicochemical Properties of 5-Chloro-2-nitrobenzonitrile

Property Value

CAS Number 34662-31-2

Molecular Formula C₇H₃ClN₂O₂

Molecular Weight 182.56 g/mol

Appearance Yellow solid

Melting Point 89-91 °C

Table 3: Physicochemical data for 5-Chloro-2-nitrobenzonitrile.

Safety Considerations
Handling of Reagents: Concentrated acids (sulfuric, nitric, hydrochloric) are corrosive and

should be handled with appropriate personal protective equipment (PPE), including gloves,
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safety glasses, and a lab coat, in a well-ventilated fume hood.

Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not

properly controlled. Strict temperature control is crucial.

Cyanide Compounds: Copper(I) cyanide and alkali metal cyanides are highly toxic. They

should be handled with extreme care, and appropriate safety measures must be in place to

avoid inhalation, ingestion, or skin contact. All waste containing cyanide must be quenched

and disposed of according to institutional safety protocols.

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are

typically prepared in situ and used immediately in solution at low temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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